Ethyl(1-phenylpentan-2-yl)amine
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Description
Ethyl(1-phenylpentan-2-yl)amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, and the classification depends on the number of carbon atoms bonded directly to the nitrogen atom .
Molecular Structure Analysis
The molecular weight of this compound is 191.32 . The InChI code is 1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3 .Physical and Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
Mechanism of Amide Formation
Research has delved into the mechanism of amide formation from carboxylic acids and amines, such as ethylenediamine and benzylamine, in aqueous media using carbodiimide. The study employed hydrogels to investigate the reaction products, revealing that carbodiimide's activity varies with pH and that the presence of cyclizable carboxylic acids leads to quick amide formation when amine compounds are present (Nakajima & Ikada, 1995).
Enantioselective Conjugate Addition
Primary amine-thiourea derivatives have been identified as effective and enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process demonstrates a broad substrate scope and indicates an enamine mechanism, which involves cooperative activation of the electrophile by thiourea and of the ketone by the primary amine (Huang & Jacobsen, 2006).
Zinc-Promoted Decomposition
An unusual zinc-promoted decomposition of a bis(2-{pyrid-2-yl}ethyl)amine derivative has been observed, contrasting with other compounds containing Co, Ni, or Cu, which do not undergo similar reactions. This highlights the unique behavior of zinc in the presence of specific amine derivatives (Mokuolu et al., 2005).
Properties
IUPAC Name |
N-ethyl-1-phenylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTXYACYGSURSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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